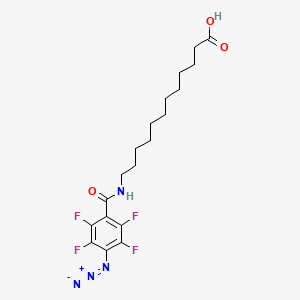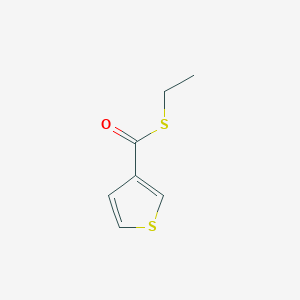![molecular formula C14H16O6Si2 B14253918 Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane CAS No. 372516-37-5](/img/structure/B14253918.png)
Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane is a complex organosilicon compound characterized by the presence of multiple hydroxyl groups and a silane core. This compound is notable for its unique structural features, which include a phenyl ring substituted with hydroxyl groups and a silane moiety. It is primarily used in various scientific and industrial applications due to its reactivity and functional properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane typically involves the reaction of silane precursors with phenyl derivatives under controlled conditions. One common method includes the use of trihydroxysilylphenyl compounds as starting materials, which are then subjected to ethenylation reactions to introduce the ethenyl group. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The process involves the use of high-purity reagents and advanced purification techniques to remove any impurities and by-products.
化学反应分析
Types of Reactions
Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethenyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Ethyl-substituted derivatives.
Substitution: Ethers or esters.
科学研究应用
Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Employed in the development of biocompatible materials and as a functional group in biomolecule conjugation.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive hydroxyl groups and silane functionality.
作用机制
The mechanism of action of trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane involves its ability to form strong covalent bonds with various substrates. The hydroxyl groups can engage in hydrogen bonding and other intermolecular interactions, while the silane moiety can undergo hydrolysis and condensation reactions. These properties make it a versatile compound for modifying surfaces and creating functional materials.
相似化合物的比较
Similar Compounds
Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethynyl]phenyl]silane: Similar in structure but contains an ethynyl group instead of an ethenyl group.
Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)methyl]phenyl]silane: Contains a methyl group instead of an ethenyl group.
Uniqueness
Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane is unique due to its combination of hydroxyl and ethenyl groups, which provide distinct reactivity and functional properties. This makes it particularly useful in applications requiring both hydrophilicity and the ability to undergo polymerization or cross-linking reactions.
属性
CAS 编号 |
372516-37-5 |
|---|---|
分子式 |
C14H16O6Si2 |
分子量 |
336.44 g/mol |
IUPAC 名称 |
trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane |
InChI |
InChI=1S/C14H16O6Si2/c15-21(16,17)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)22(18,19)20/h1-10,15-20H |
InChI 键 |
PJOFKUSVJPRCJZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)[Si](O)(O)O)[Si](O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[Hydroxy(phenyl)methylidene]-2-iminocyclohex-4-ene-1,3-dione](/img/structure/B14253847.png)
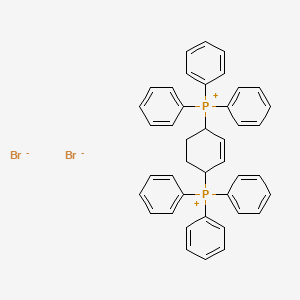
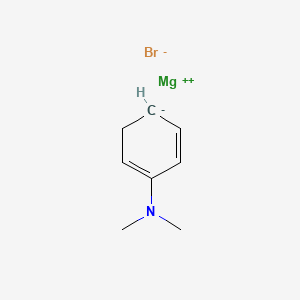
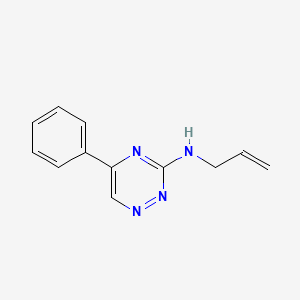
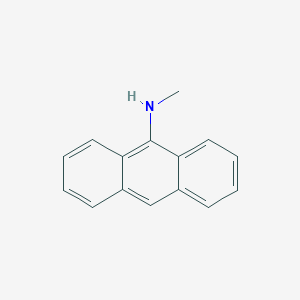
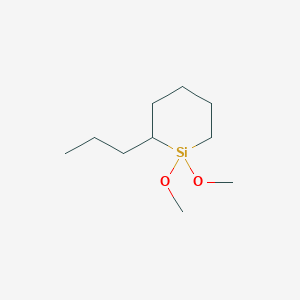
![N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14253907.png)
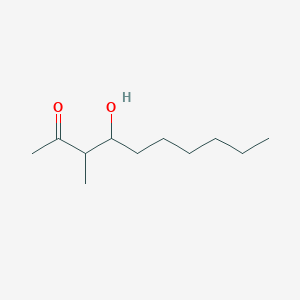
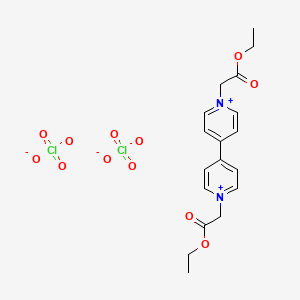
![1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]-](/img/structure/B14253926.png)
